molecular formula C15H21N3O B4510778 N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide

N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide

Cat. No.: B4510778
M. Wt: 259.35 g/mol
InChI Key: XQFMINMGIUNSJF-UHFFFAOYSA-N
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Description

N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The compound also contains an acetamide group, which is a functional group derived from acetic acid. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Alkyl Group: The next step involves the introduction of the 2-methylpropyl group. This can be done through alkylation reactions using appropriate alkyl halides in the presence of a base.

    Acetylation: The final step is the acetylation of the amine group to form the acetamide. This can be achieved by reacting the amine with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: It is used in biological studies to investigate its effects on various biological systems and pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine: This compound shares the benzodiazole core but lacks the acetamide group.

    Acetamide, N-(1-methylpropyl)-: This compound contains the acetamide group but has a different alkyl substituent.

Uniqueness

N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its benzodiazole core provides stability and reactivity, while the acetamide group enhances its solubility and potential biological activity.

Properties

IUPAC Name

N-[1-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-10(2)9-18-14-8-6-5-7-13(14)17-15(18)11(3)16-12(4)19/h5-8,10-11H,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFMINMGIUNSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C(C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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